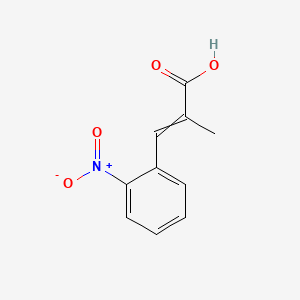

2-Methyl-3-(2-nitrophenyl)-2-propenoic acid

Description

2-Methyl-3-(2-nitrophenyl)-2-propenoic acid is an α,β-unsaturated carboxylic acid featuring a nitro group at the ortho position of the phenyl ring and a methyl substituent on the α-carbon of the propenoic acid backbone. This compound is structurally related to cinnamic acid derivatives but distinguished by its nitro and methyl functional groups.

Propriétés

IUPAC Name |

2-methyl-3-(2-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-7(10(12)13)6-8-4-2-3-5-9(8)11(14)15/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKIDCQRPLWBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-nitrophenyl)-2-propenoic acid can be achieved through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-3-(2-nitrophenyl)-2-propenoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted aromatic compounds.

Applications De Recherche Scientifique

2-Methyl-3-(2-nitrophenyl)-2-propenoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Methyl-3-(2-nitrophenyl)-2-propenoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 2-methyl-3-(2-nitrophenyl)-2-propenoic acid with structurally related compounds, focusing on molecular features, physicochemical properties, and reported applications.

Positional Isomers of Nitrophenylpropenoic Acids

| Compound Name | Nitro Position | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| This compound | Ortho | C₁₀H₉NO₄ | 207.18 | Methyl at α-carbon; nitro at phenyl ortho; α,β-unsaturated carboxylic acid |

| α-Methyl-4-nitrocinnamic acid (para-nitro isomer) | Para | C₁₀H₉NO₄ | 207.18 | Methyl at α-carbon; nitro at phenyl para; higher symmetry |

| 3-(2-Nitrophenyl)acrylic acid | Ortho | C₉H₇NO₄ | 193.16 | No methyl substituent; simpler structure |

- Reactivity : The methyl group on the α-carbon may enhance steric effects, influencing reaction pathways (e.g., esterification or conjugate additions) .

Derivatives and Esters

- Key Differences: Ester derivatives generally exhibit improved solubility in organic solvents compared to the parent acid. The saturated propanoate derivative () lacks the conjugated double bond, altering electronic properties and reactivity .

Nitrophenylpropanoic Acid Analogs

Activité Biologique

2-Methyl-3-(2-nitrophenyl)-2-propenoic acid, also known as α-nitrocinnamic acid, is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- CAS Number: 103260-74-8

- Molecular Formula: C11H11NO4

The compound features a nitrophenyl group attached to a propenoic acid backbone, which contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The compound showed an IC50 value of 25 µg/mL, indicating strong free radical scavenging ability compared to standard antioxidants like ascorbic acid (IC50 = 20 µg/mL).

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in oxidative stress pathways, potentially reducing cellular damage.

- Receptor Binding: It may bind to certain receptors, modulating signaling pathways related to inflammation and apoptosis.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial effects of this compound were tested against common pathogens. The study utilized agar diffusion methods, demonstrating clear zones of inhibition around discs impregnated with the compound.

Clinical Implications

A clinical study investigated the use of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing 0.5% of the compound showed significant improvement in infection resolution compared to those receiving standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.